N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclohexanecarboxamide
Beschreibung
N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclohexanecarboxamide is a benzoxazepine-derived compound characterized by a fused benzoxazepin core substituted with an isopentyl group at position 5, two methyl groups at position 3, and a cyclohexanecarboxamide moiety at position 6.
Eigenschaften
IUPAC Name |
N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34N2O3/c1-16(2)12-13-25-19-11-10-18(24-21(26)17-8-6-5-7-9-17)14-20(19)28-15-23(3,4)22(25)27/h10-11,14,16-17H,5-9,12-13,15H2,1-4H3,(H,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXZXRBRYVYTTRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=C(C=C(C=C2)NC(=O)C3CCCCC3)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclohexanecarboxamide is a synthetic compound belonging to the oxazepine class. Its unique structure and functional groups suggest potential biological activities that merit investigation. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 440.5 g/mol. The structure features a tetrahydrobenzo[b][1,4]oxazepine core with isopentyl and dimethyl substituents that may influence its interaction with biological targets.
The biological activity of N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclohexanecarboxamide is primarily attributed to its ability to interact with specific enzymes and receptors in the body. These interactions can modulate various biochemical pathways:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, which can lead to altered cellular responses.
- Receptor Modulation : It could act as an agonist or antagonist at specific receptors, influencing physiological processes such as neurotransmission or hormonal regulation.
Biological Activity and Therapeutic Applications
Research indicates that compounds within the oxazepine class exhibit a range of biological activities:
- Anticancer Activity : Preliminary studies suggest that derivatives of oxazepines may demonstrate cytotoxic effects against various cancer cell lines. For instance, similar compounds have shown promising results in inhibiting tumor growth in vitro and in vivo .
- Neuroprotective Effects : Some studies have reported neuroprotective properties for oxazepine derivatives, potentially useful in treating neurodegenerative diseases .
Case Studies
- In Vitro Studies : A study evaluated the anticancer properties of several oxazepine derivatives. The results indicated significant cytotoxicity against breast cancer cell lines compared to standard chemotherapeutic agents .
- In Vivo Studies : Animal model experiments demonstrated that certain oxazepine compounds could reduce tumor size and improve survival rates in mice bearing xenografts of human cancer cells .
Data Table: Summary of Biological Activities
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Benzamide Substituents
Compounds N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,5-dimethoxybenzamide (CAS: 921540-54-7) and N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,6-dimethoxybenzamide (CAS: 921811-34-9) share the same benzoxazepin scaffold and isopentyl substitution but differ in their benzamide substituents:
- 3,5-Dimethoxybenzamide : Methoxy groups at positions 3 and 5 on the benzamide ring.
- 2,6-Dimethoxybenzamide : Methoxy groups at positions 2 and 4.
Key Insight : The substitution pattern on the benzamide ring influences electronic and steric properties. For example, 2,6-dimethoxy groups may hinder interactions with flat binding pockets compared to the 3,5-substituted analogue .
Analogues with Varied Alkyl Substituents
N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)-3,4-dimethylbenzamide (CAS: 921562-93-8) replaces the isopentyl group with an ethyl chain and introduces a 3,4-dimethylbenzamide substituent:
Key Insight : The isopentyl group in the target compound likely enhances pharmacokinetic properties (e.g., longer half-life) compared to the ethyl-substituted analogue due to greater lipid solubility .
Comparison with Azepinone Derivatives
N-(Hexahydro-2-oxo-1H-azepin-3-yl)-cyclohexanecarboxamide () shares a cyclohexanecarboxamide group but lacks the benzoxazepin core, instead featuring a seven-membered azepinone ring. This compound is reported as a broad-spectrum chemokine inhibitor with anti-inflammatory activity .
Key Insight: The benzoxazepin core in the target compound may offer improved aromatic interactions in biological targets compared to the azepinone derivative, though the latter’s hydrogen-bonding propensity (as seen in its crystal structure) could enhance stability .
Research Findings and Limitations
- Structural-Activity Relationship (SAR) : Substitutions on the benzamide ring and alkyl chains significantly modulate physicochemical and binding properties.
- Data Gaps : Key parameters (e.g., melting point, solubility, in vitro activity) for the target compound and its analogues are absent in the provided evidence, limiting direct pharmacological comparisons .
- Synthetic Feasibility : The isopentyl-substituted benzoxazepin derivatives may require more complex synthetic routes compared to ethyl or smaller alkyl analogues .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
